3-(tert-butoxy)-1,1-difluoropropan-2-one
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Overview
Description
3-(tert-butoxy)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-1,1-difluoropropan-2-one typically involves the reaction of tert-butyl alcohol with a difluorinated propanone precursor. One common method is the reaction of tert-butyl alcohol with 1,1-difluoro-2-propanone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction conditions, leading to higher efficiency and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxy)-1,1-difluoropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(tert-butoxy)-1,1-difluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-1,1-difluoropropan-2-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group provides steric hindrance, while the difluoropropanone moiety can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl methyl ether (MTBE) and tert-butyl ethyl ether (ETBE) share the tert-butoxy group but differ in their alkyl chains.
Difluorinated Ketones: Compounds such as 1,1-difluoroacetone and 1,1-difluoro-2-butanone have similar difluorinated carbonyl groups but differ in their alkyl substituents.
Uniqueness
3-(tert-butoxy)-1,1-difluoropropan-2-one is unique due to the combination of the tert-butoxy group and the difluoropropanone moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1,1-difluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3)11-4-5(10)6(8)9/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGSNMVNVQMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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